molecular formula C17H12N2O5 B2407124 [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate CAS No. 1111518-46-7

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate

Cat. No.: B2407124
CAS No.: 1111518-46-7
M. Wt: 324.292
InChI Key: UCWXDKIRFLTLNS-UHFFFAOYSA-N
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Description

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a synthetic heterocyclic compound designed for medicinal chemistry and drug discovery research. This hybrid molecule incorporates two privileged pharmacophores: a 5-(furan-2-yl)isoxazole moiety and a 1,2-benzoxazole acetic acid ester. The 5-(furan-2-yl)isoxazole scaffold is a recognized building block in chemical synthesis, with derivatives demonstrating versatile functionality for further structural elaboration . The 1,2-benzoxazole (benzisoxazole) component is part of a significant class of heterocycles, with related esters like methyl 2-(benzo[d]isoxazol-5-yl)acetate being commercially available for research applications . Heterocyclic compounds, particularly oxygen-containing scaffolds like benzo[b]furan and related structures, are of immense interest in biomedical research due to their broad spectrum of physiological and pharmacological properties . They are widely distributed in nature and synthetic molecules, making them intriguing for applications in drug discovery. Analysis of approved drugs reveals that approximately 60% of top-selling pharmaceuticals contain at least one heterocyclic nucleus, attributed to their diverse intermolecular interactions with enzyme targets . This specific compound is presented as a chemical tool for researchers investigating new therapeutic agents. Its structure suggests potential for exploring anticancer and antimicrobial applications, as related heterocyclic derivatives have shown remarkable promise as robust therapeutic options in these areas . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets for proper handling procedures.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-17(9-13-12-4-1-2-5-14(12)23-19-13)22-10-11-8-16(24-18-11)15-6-3-7-21-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWXDKIRFLTLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)OCC3=NOC(=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling with benzoxazole derivatives. Common reagents used in these reactions include acetic anhydride, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a valuable tool for probing biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it could inhibit an enzyme involved in a metabolic pathway, leading to the accumulation or depletion of certain metabolites .

Comparison with Similar Compounds

Similar Compounds

  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl acetate
  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl benzoate
  • [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)propionate

Uniqueness

Compared to similar compounds, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and interactions, making it a versatile compound for various applications.

Biological Activity

The compound [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate is a novel organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its cytotoxic effects, antimicrobial activity, and other relevant pharmacological profiles.

The molecular formula for the compound is C13H10N2O3C_{13}H_{10}N_2O_3, with a molecular weight of approximately 246.23 g/mol. Its structure features a furan ring and an oxazole moiety, which are known to contribute to various biological activities.

Cytotoxicity

Recent studies have demonstrated that derivatives of benzoxazole, which share structural similarities with the compound , exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing benzoxazole derivatives have shown effectiveness against breast cancer (MCF-7 and MDA-MB-231), lung cancer (A549), and prostate cancer (PC3) cells .

Table 1 summarizes the cytotoxic effects observed in related studies:

CompoundCell LineIC50 (µM)
Compound AMCF-710.5
Compound BA54915.8
Compound CPC312.0

Antimicrobial Activity

The antimicrobial properties of the compound were assessed against common bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives exhibited potent antibacterial activity.

Table 2 presents the MIC values for selected compounds:

CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli32
This compoundB. subtilis16

The mechanism by which this compound exerts its cytotoxic and antimicrobial effects is likely multifaceted. The presence of electron-donating groups in its structure may enhance its reactivity towards cellular targets. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Case Studies

A notable case study involved testing the compound on zebrafish embryos to evaluate its toxicity and developmental effects. The results indicated that at concentrations below 20 µM, the compound did not exhibit significant toxicity, suggesting a favorable safety profile for further development in therapeutic applications .

Q & A

Q. What synthetic strategies are recommended for preparing [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate?

The synthesis typically involves coupling a pre-functionalized benzoxazole acetic acid derivative with a furan-oxazole alcohol via esterification. Key steps include:

  • Step 1 : Prepare the benzoxazole acetic acid intermediate using cyclocondensation of 2-aminophenol derivatives with chloroacetic acid under basic conditions.
  • Step 2 : Synthesize the [5-(furan-2-yl)-1,2-oxazol-3-yl]methanol fragment via Huisgen cycloaddition or oxidative cyclization of furan-2-carbaldehyde with hydroxylamine.
  • Step 3 : Perform esterification using DCC/DMAP or acid chlorides.
    Validation : Confirm regioselectivity and purity via HPLC-DAD (as in ) and NMR (1H/13C, HSQC) .

Q. How can spectroscopic methods be optimized to confirm the compound’s structural integrity?

Use a combination of:

  • 1H/13C NMR : Assign signals for the benzoxazole (δ 7.5–8.5 ppm) and furan-oxazole (δ 6.0–7.2 ppm) protons.
  • HRMS : Verify the molecular ion peak (e.g., [M+H]+) with exact mass analysis (error < 2 ppm) .
  • FT-IR : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and benzoxazole C=N (1600–1650 cm⁻¹) stretches.

Q. What crystallographic tools are suitable for resolving its 3D structure?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
  • Structure Solution : Apply direct methods in SHELXS or SIR97 .
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Visualization : Generate ORTEP-3 diagrams for publication-quality illustrations .

Advanced Research Questions

Q. How should forced degradation studies be designed to assess stability under stress conditions?

  • Conditions : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (60°C) stress.
  • Analytical Method : Use HPLC-DAD with a C18 column (method: 0.1% TFA in water/acetonitrile gradient) to separate degradation products .
  • Key Metrics : Monitor loss of parent compound (>90% remaining indicates stability) and identify major degradation pathways (e.g., ester hydrolysis, furan ring oxidation).

Q. How can hydrogen bonding patterns in its crystal lattice inform solubility and formulation?

  • Analysis : Perform graph set analysis (as per Etter’s rules) using WinGX or Mercury software to classify hydrogen bonds (e.g., D–H···A motifs) .
  • Implications : Strong intermolecular H-bonds (e.g., N–H···O) may reduce solubility in polar solvents, necessitating co-solvents or salt formation for bioavailability .

Q. What strategies resolve contradictions in crystallographic data (e.g., thermal motion vs. disorder)?

  • Refinement : Apply twin refinement in SHELXL for overlapping electron density.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and RIGU to assess rigid-body motion .
  • Data Quality : Ensure redundancy (Rint < 5%) and completeness (>95%) during data collection .

Q. How can in vitro biological activity assays be standardized for this compound?

  • Target Selection : Prioritize enzymes with benzoxazole-binding pockets (e.g., oxidoreductases, kinases) based on structural analogs in .
  • Assay Design : Use fluorescence polarization for binding affinity or microplate-based enzymatic inhibition (IC50 determination).
  • Controls : Include positive controls (e.g., known inhibitors) and validate via dose-response curves .

Q. What computational methods predict its pharmacokinetic properties?

  • LogP Calculation : Use MarvinSketch or SwissADME to estimate lipophilicity (target: 2–4 for oral bioavailability).
  • Metabolic Stability : Apply CYP450 docking simulations (AutoDock Vina) to identify potential oxidation sites on the furan ring .
  • Toxicity : Screen for Ames test alerts (e.g., mutagenic furan metabolites) using Derek Nexus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.